
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N'-PHENYLACETYL-HYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE is a complex organic compound with the molecular formula C21H21N3O4 and a molecular weight of 379.419. This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated systems for monitoring and controlling reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the quinoline core .
科学研究应用
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE involves its interaction with specific molecular targets and pathways within cells. This compound may inhibit certain enzymes, interfere with DNA replication, or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-HEXADECANOYL-HYDRAZIDE
- 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENOXYACETYL-HYDRAZIDE
- 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-CHLOROACETYL-HYDRAZIDE
Uniqueness
The presence of the phenylacetyl-hydrazide group, for example, may enhance its biological activity or alter its chemical reactivity compared to other derivatives .
属性
CAS 编号 |
353252-99-0 |
|---|---|
分子式 |
C21H21N3O4 |
分子量 |
379.4g/mol |
IUPAC 名称 |
4-hydroxy-2-oxo-N'-(2-phenylacetyl)-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C21H21N3O4/c1-2-12-24-16-11-7-6-10-15(16)19(26)18(21(24)28)20(27)23-22-17(25)13-14-8-4-3-5-9-14/h3-11,26H,2,12-13H2,1H3,(H,22,25)(H,23,27) |
InChI 键 |
QPRJYGJTTUTJBJ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)CC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


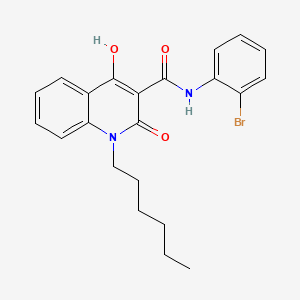
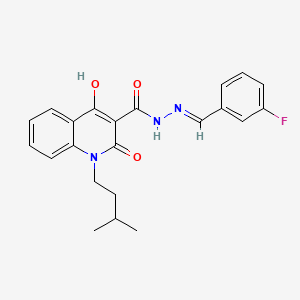
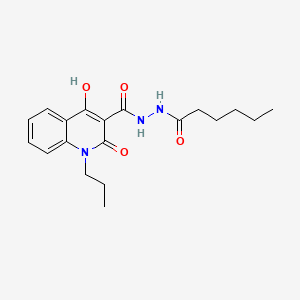
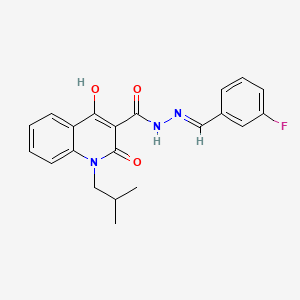
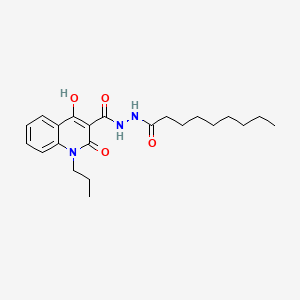
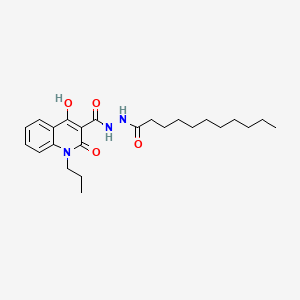
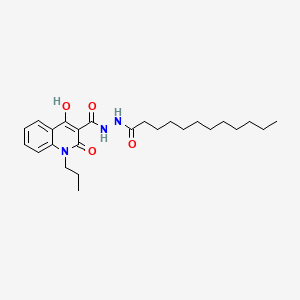
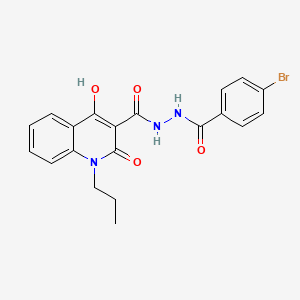
![4-hydroxy-N'-[(3-methylphenyl)carbonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604509.png)
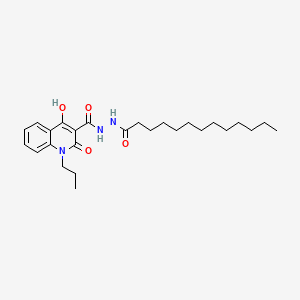
![1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime](/img/structure/B604511.png)
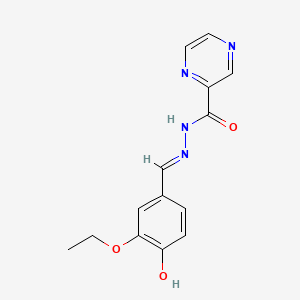
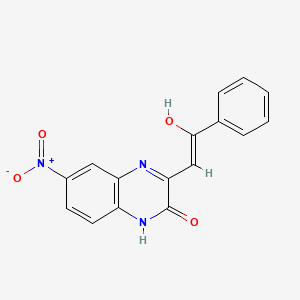
![7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
